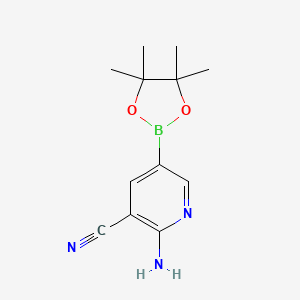
3-Borono-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “3-Bromo-2-chlorobenzoic acid”, the molecular formula is C7H4BrClO2 . For “3-Borono-4-chlorobenzoic acid”, the molecular formula is C7H6BClO4 .Physical And Chemical Properties Analysis
For “3-Bromo-2-chlorobenzoic acid”, some of its physical and chemical properties include a density of 1.8±0.1 g/cm3, boiling point of 336.3±27.0 °C at 760 mmHg, and a flash point of 157.2±23.7 °C .Aplicaciones Científicas De Investigación
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives like 3-Borono-2-chlorobenzoic acid, play a crucial role in catalyzing various organic reactions. For instance, they are used in enantioselective aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes, which are valuable in creating complex organic molecules with precise 3-D shapes. This methodology offers a pathway for assembling molecules iteratively, akin to natural product synthesis, and is instrumental in the development of new synthetic chemistry applications for medicine and materials (Hashimoto, Gálvez, & Maruoka, 2015).
Fluorescent Chemosensors
Boronic acids are at the forefront of developing selective fluorescent chemosensors due to their ability to form cyclic complexes with cis-1,2- or 1,3-diols. This property makes them ideal for probing carbohydrates and bioactive substances, crucial for disease prevention, diagnosis, and treatment. The versatility of boronic acids in sensor applications is highlighted by their use in detecting various biological and chemical entities, including sugars, dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide (Huang et al., 2012).
Biomedical Applications
Boronic acid-containing polymers, derived from compounds like 3-Borono-2-chlorobenzoic acid, have shown significant promise in various biomedical applications. Their unique reactivity, solubility, and responsive nature make them suitable for treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are underutilized compared to other functional polymers, suggesting a potential area for further exploration in biomaterial development (Cambre & Sumerlin, 2011).
Sensing Applications
The interaction of boronic acids with diols and Lewis bases has led to their widespread use in sensing applications. These applications range from homogeneous assays to heterogeneous detection, covering various areas like biological labeling, protein manipulation and modification, separation, and the development of therapeutics. The key interaction with diols allows for significant advancements in sensing technologies, including electrochemical sensors for biological analytes (Lacina, Skládal, & James, 2014).
Nanostructures and Polymeric Materials
The versatility of boronic acids extends to the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and various dimensional polymers. These structures are achieved through reversible condensation reactions, utilizing boronic acids as building blocks for innovative material science applications. This field remains a rich area for research, with potential for new discoveries in nanostructures and polymeric materials (Severin, 2009).
Propiedades
IUPAC Name |
3-borono-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPCOIKUZIKPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681739 |
Source


|
| Record name | 3-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-2-chlorobenzoic acid | |
CAS RN |
1314264-58-8 |
Source


|
| Record name | 3-Borono-2-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)
![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)
![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)


![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)
![2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one](/img/structure/B566784.png)


![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)